Product packaging for 5-Fluoro-2-(1H-imidazol-2-YL)aniline(Cat. No.:)

5-Fluoro-2-(1H-imidazol-2-YL)aniline

Cat. No.: B13262186
M. Wt: 177.18 g/mol
InChI Key: MJEBQHQRNXKUKR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1H-imidazol-2-yl)aniline (CID 104484322) is an organic compound with the molecular formula C9H8FN3 . It serves as a versatile synthetic intermediate and ligand precursor in coordination chemistry and medicinal research. The aniline and imidazole functional groups within its structure allow this compound to coordinate with metal ions, facilitating the synthesis of complex molecular architectures . This compound is of significant value in antimicrobial research. Ligands derived from the 2-(1H-imidazol-2-yl)aniline scaffold have been used to synthesize cobalt complexes that demonstrate potential antimicrobial activity, providing a pathway for developing new agents against drug-resistant pathogens . Furthermore, its structural motif is integral in exploring catalytic processes; similar cobalt complexes are studied as functional models for phenoxazinone synthase, an enzyme involved in the oxidative coupling of o-aminophenol . Researchers utilize this compound and its derivatives to develop novel bioactive molecules and to investigate mechanistic pathways in bioinorganic chemistry. This product is intended For Research Use Only and is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN3 B13262186 5-Fluoro-2-(1H-imidazol-2-YL)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

5-fluoro-2-(1H-imidazol-2-yl)aniline

InChI

InChI=1S/C9H8FN3/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H,11H2,(H,12,13)

InChI Key

MJEBQHQRNXKUKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C2=NC=CN2

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization Studies of 5 Fluoro 2 1h Imidazol 2 Yl Aniline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic and Heterocyclic Rings

The presence of both an electron-rich aniline (B41778) ring, modified by an electron-withdrawing fluorine atom, and an electron-rich imidazole (B134444) ring sets the stage for a nuanced reactivity profile towards electrophiles and nucleophiles.

The 5-Fluoro-2-(1H-imidazol-2-YL)aniline molecule possesses three nitrogen atoms, each with distinct electronic environments and, consequently, different reactivities. The primary amino group on the aniline ring is nucleophilic due to the lone pair of electrons on the nitrogen. However, its basicity and nucleophilicity are attenuated by the delocalization of this lone pair into the aromatic π-system.

In contrast, the imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The pyridine-type nitrogen is generally more basic and nucleophilic as its lone pair is not involved in the aromatic sextet. The pyrrole-type nitrogen's lone pair is part of the aromatic system, rendering it significantly less basic. In the context of electrophilic attack, the pyridine-type nitrogen is the preferred site of protonation and initial interaction with electrophiles.

Table 1: Comparative Basicity of Nitrogen Centers

Nitrogen AtomLocationHybridizationRelative Basicity
Amino (-NH2)Aniline Ringsp2 (delocalized)Moderately Basic
Pyrrole-type (N-1)Imidazole Ringsp2 (aromatic)Weakly Basic
Pyridine-type (N-3)Imidazole Ringsp2Basic

This table is an illustrative representation based on general principles of organic chemistry.

The fluorine atom at the 5-position of the aniline ring exerts a significant influence on the regioselectivity of electrophilic aromatic substitution reactions. Fluorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M), which is ortho- and para-directing.

In the case of this compound, the powerful activating and ortho, para-directing effect of the amino group will dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the imidazole ring. Thus, electrophilic attack is most likely to occur at the positions ortho to the amino group (C4 and C6). The fluorine atom at C5 will further influence the electron density at these positions.

Regarding nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, particularly if the ring is further activated by strongly electron-withdrawing groups. However, such reactions typically require harsh conditions.

Functional Group Interconversions and Strategic Modifications

The presence of the primary amine and the imidazole ring offers multiple avenues for strategic derivatization to modulate the compound's properties.

The primary amino group is a key site for functionalization.

Alkylation: The aniline nitrogen can be alkylated using alkyl halides. However, overalkylation to form secondary and tertiary amines is a common side reaction. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.

Arylation: The arylation of the primary amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgacsgcipr.org. This reaction allows for the formation of a C-N bond between the aniline nitrogen and an aryl halide, opening up a wide range of possible derivatives. Another established method is the Ullmann condensation, which typically requires copper catalysts and higher reaction temperatures wikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.org.

Table 2: Representative Amine Functionalization Reactions

Reaction TypeReagents and ConditionsProduct Type
AlkylationAlkyl halide, BaseSecondary or Tertiary Amine
AcylationAcyl chloride, PyridineAmide
Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseDiaryl Amine
Arylation (Ullmann)Aryl halide, Copper catalyst, High temperatureDiaryl Amine

This table provides generalized reaction conditions. Specific conditions may vary depending on the substrate.

The imidazole ring also presents opportunities for derivatization.

N-Alkylation and N-Acylation: The pyrrole-type nitrogen (N-1) of the imidazole ring can be readily alkylated or acylated. google.combeilstein-journals.orgresearchgate.netnih.govotago.ac.nz Deprotonation with a suitable base followed by reaction with an alkyl or acyl halide is a common strategy. The regioselectivity of these reactions can sometimes be influenced by the steric and electronic nature of the substituents on the imidazole ring.

C-H Functionalization: Direct functionalization of the C-H bonds of the imidazole ring is a powerful tool for introducing substituents. acs.orgumich.eduumich.eduresearchgate.net Palladium- or rhodium-catalyzed direct arylation reactions have been developed for the C-4 and C-5 positions of the imidazole ring. Nitration of 2-arylimidazoles has been shown to occur on the imidazole ring, typically at the 4- or 5-position. google.compatsnap.comgoogle.comicm.edu.pl

Formation of Coordination Complexes and Exploration of Ligand Properties

The nitrogen atoms in this compound, particularly the pyridine-type nitrogen of the imidazole ring and the exocyclic amino group, can act as Lewis bases and coordinate to metal ions to form coordination complexes. nih.govwikipedia.org The imidazole ring is a well-known ligand in coordination chemistry, and its derivatives are found in various metalloenzymes. wikipedia.org

Table 3: Potential Coordination Modes

Coordination Site(s)Description
Imidazole N-3Monodentate coordination through the pyridine-type nitrogen.
Aniline -NH2Monodentate coordination, though generally weaker than the imidazole nitrogen.
Imidazole N-3 and Aniline -NH2Bidentate chelation to a metal center, forming a stable chelate ring.

This table outlines plausible coordination modes based on the structure of the molecule.

Metal Ion Chelation by the Imidazole and Primary Amine Moieties

The molecular structure of this compound features two key functional groups capable of participating in metal ion chelation: the imidazole ring and the primary amine group. The imidazole moiety contains a pyridine-type nitrogen atom with a lone pair of electrons readily available for coordination to a metal center. Additionally, the primary amine group attached to the aniline ring also possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a Lewis base and bind to metal ions.

The spatial arrangement of these two groups, being ortho to each other on the aniline ring, suggests the potential for this compound to act as a bidentate ligand. In such a coordination mode, both the imidazole nitrogen and the primary amine nitrogen would simultaneously bind to the same metal ion, forming a stable five-membered chelate ring. This chelation effect would be expected to enhance the stability of the resulting metal complex compared to monodentate coordination. The presence of the electron-withdrawing fluorine atom at the 5-position of the aniline ring may subtly influence the electron density on the primary amine and the aromatic system, which could in turn affect the coordination strength and the stability of the metal complexes.

Investigation of Stoichiometry and Stability of Metal-Ligand Interactions

A comprehensive search of the scientific literature did not yield specific studies detailing the stoichiometry and stability constants of metal complexes formed with this compound. While research exists on the coordination chemistry of structurally related compounds, such as benzimidazole (B57391) derivatives, no data is currently available for the title compound.

Therefore, no experimental data can be presented in tabular format regarding the stoichiometry or stability of its metal-ligand interactions. Further research would be required to determine these properties, which would likely involve techniques such as spectrophotometric or potentiometric titrations to establish the metal-to-ligand ratios and to calculate the formation constants of the resulting complexes.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles

Design Principles for Modulating Molecular Functionality through Structural Variation

The design of bioactive molecules like 5-Fluoro-2-(1H-imidazol-2-YL)aniline is founded on the principle that structural modifications can systematically alter molecular functionality. The strategic combination of a benzoxazole (B165842) scaffold with piperazine (B1678402) and fluorine moieties, for instance, has been explored to enhance anticancer activity. nih.gov This approach of creating hybrid scaffolds is a common strategy in medicinal chemistry. nih.gov The underlying principle is that introducing or modifying substituents on a core structure can fine-tune its electronic, steric, and pharmacokinetic properties, thereby optimizing its interaction with a biological target. nih.govmdpi.com

Structural modification is a key strategy to minimize cytotoxicity while enhancing bioactivity. nih.gov By synthesizing a plethora of analogues, researchers can decipher the underlying structure-activity relationships (SAR) to identify more selective and less toxic lead compounds. nih.gov Advantageous substitutions found on one active scaffold are often introduced to others to improve biological effects. nih.gov For example, rational design has been employed to develop derivatives of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukaemia. nih.gov Similarly, novel imidazole (B134444) derivatives have been rationally designed based on proven pharmacophore analogues to act as anti-angiogenesis and anti-cancer agents. rsc.org

Systematic Analysis of Substituent Effects on Molecular Interactions

Role of Fluorine in Modulating Electronic and Steric Interactions

The inclusion of fluorine in pharmaceutical agents is a prevalent strategy due to its unique properties that can significantly influence a molecule's behavior. nih.gov The fluorine atom in this compound plays a critical role in modulating both electronic and steric interactions.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aniline (B41778) ring acts as a strong electron-withdrawing group. This has several consequences:

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen, which can affect its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Lowering HOMO/LUMO Levels: Strategic fluorination is known to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can enhance the molecule's resistance to oxidative degradation and improve electron injection properties. rsc.org

Altering Aromatic Interactions: The introduction of fluorine can change the quadrupole moment of the aromatic ring, potentially leading to favorable orthogonal multipolar interactions with biological targets, a factor absent when fluorine is replaced by hydrogen. nih.gov

Steric and Bonding Interactions: Beyond its electronic influence, fluorine can participate directly in non-covalent interactions:

Hydrogen Bonding: While covalently bound fluorine is a weak hydrogen bond acceptor, it can form intramolecular N-H···F hydrogen bonds, especially when sterically enforced. nih.gov In scaffolds where an aniline N-H proton is in close proximity to a fluorine atom, this interaction can be observed and characterized by NMR spectroscopy. nih.gov The strength of this interaction can be modulated by other substituents on the ring. nih.gov

Halogen Bonding: In certain contexts, fluorine can act as a halogen bond acceptor. researchgate.net

Supramolecular Organization: C-H⋯F interactions can play a significant role in the solid-state packing of molecules, often promoting a π-stack arrangement that can enhance charge carrier mobility in materials science applications. rsc.org

The following table summarizes the key effects of fluorine substitution.

Property Effect of Fluorine Substitution
Electronic Induces strong electron-withdrawing effects, lowers pKa of nearby amines, modifies aromatic ring electronics, and lowers HOMO/LUMO energy levels. nih.govrsc.org
Metabolic Stability Blocks metabolic hydroxylation at the site of substitution due to the high C-F bond energy, often increasing the compound's half-life. nih.gov
Binding Interactions Can act as a weak hydrogen bond acceptor (N-H···F or C-H···F interactions) and participate in favorable multipolar interactions with protein targets. nih.govrsc.orgnih.gov
Conformation Can induce specific conformational preferences due to steric effects and its potential for intramolecular hydrogen bonding. nih.gov

Impact of Imidazole and Aniline Moieties on Recognition Events

The imidazole and aniline moieties are fundamental to the recognition capabilities of this compound.

The imidazole ring is a versatile heterocyclic motif in medicinal chemistry. Its key features include:

Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual capability allows for specific and directional interactions within a protein binding site. researchgate.net

Metal Chelation: The nitrogen atoms of the imidazole ring have a high affinity for metal ions, enabling the molecule to coordinate with metalloenzymes. researchgate.net

Aromatic Interactions: The planar imidazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a target protein.

The aniline moiety also provides crucial interaction points:

Hydrogen Bonding: The primary amine (-NH2) group is an excellent hydrogen bond donor. Studies on related halogeno anilines show that substitutions on the ring can modulate the ability of the amine to form strong N-H∙∙∙N hydrogen bonds. researchgate.net

Aromatic System: The phenyl ring itself can participate in hydrophobic and aromatic interactions within a binding pocket. The electronic nature of this ring is, as discussed, significantly modulated by the fluorine substituent.

Rational Design Strategies Based on Established SAR Hypotheses

Rational drug design leverages established SAR to guide the synthesis of new compounds with improved properties. nih.govrsc.org For a scaffold like this compound, SAR hypotheses would be built by systematically modifying each component of the molecule and observing the effect on biological activity.

For example, a design strategy could involve:

Varying the Fluorine Position: Moving the fluorine atom to other positions on the aniline ring to probe which electronic and steric arrangement is most favorable for target binding.

Substituting the Aniline Ring: Introducing other small substituents (e.g., methyl, chloro, methoxy) to explore the steric and electronic requirements of the binding pocket.

Modifying the Imidazole Ring: Adding substituents to the imidazole ring to explore additional binding interactions or to modulate the pKa of the ring nitrogens.

Altering the Linkage: Changing the point of attachment between the aniline and imidazole rings to alter the relative orientation of the two moieties.

By correlating these structural changes with changes in binding affinity or functional activity, a predictive SAR model can be developed to guide the design of more potent and selective analogues. mdpi.com

In Silico Molecular Docking and Binding Affinity Predictions

In silico techniques, particularly molecular docking, are essential tools for predicting and analyzing how a molecule like this compound might bind to a biological target. nih.govsamipubco.com This computational method places a ligand into the binding site of a target protein and calculates a score that estimates the binding affinity. researchgate.net

The process typically involves:

Preparation of the Target: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). nih.gov

Ligand Preparation: Generating a 3D conformation of the ligand (e.g., this compound).

Docking Simulation: Using software to systematically explore possible binding poses of the ligand within the protein's active site and score them based on a force field that evaluates steric and energetic complementarity. nih.govsamipubco.com

Computational Analysis of Compound-Target Interactions

Beyond a simple binding score, computational analysis provides detailed insights into the specific interactions that stabilize the compound-target complex. nih.gov This analysis can identify:

Key Amino Acid Residues: Pinpointing the specific residues in the binding pocket that interact with the ligand.

Interaction Types: Characterizing the nature of these interactions, such as hydrogen bonds, hydrophobic contacts, π-π stacking, or electrostatic interactions. researchgate.net

For this compound, a docking study might reveal that the imidazole N-H group forms a hydrogen bond with a backbone carbonyl of one amino acid, while the aniline amine group donates a hydrogen bond to the side chain of an aspartate or glutamate (B1630785) residue. The fluorophenyl ring might be situated in a hydrophobic pocket, making favorable contacts with leucine (B10760876) or valine residues. These detailed interaction maps are invaluable for understanding existing SAR and for rationally designing next-generation compounds with enhanced affinity. researchgate.net

The table below presents a hypothetical output from a docking study, illustrating how binding affinity might be predicted for derivatives of the parent compound.

Compound Modification Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Parent Compound This compound-8.5Asp351, Arg394, Leu387
Analogue 1 4-Fluoro isomer-8.1Asp351, Leu387
Analogue 2 5-Chloro substitution-8.7Asp351, Arg394, Leu391
Analogue 3 N-methyl imidazole-7.9Asp351, Leu387

Identification of Key Binding Hotspots and Interaction Motifs

Molecular modeling and SAR studies on various inhibitors incorporating the 2-(imidazol-2-yl)aniline moiety have identified common binding patterns and key interaction hotspots within their respective protein targets. These interactions are fundamental to the molecular recognition and inhibitory activity of compounds built upon this scaffold.

Hydrogen Bonding: The imidazole and aniline components are primary sites for hydrogen bonding.

The N-H of the aniline group frequently serves as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid) in the hinge region of protein kinases.

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (-NH-) that can act as a hydrogen bond donor and a pyridine-type nitrogen (-N=) that is a strong hydrogen bond acceptor. researchgate.netnih.gov This dual capability allows for versatile anchoring within a binding pocket, often forming interactions with acidic residues like aspartate or glutamate, or with polar residues like glutamine. researchgate.netnih.gov

Hydrophobic and Aromatic Interactions: The planar phenyl and imidazole rings are well-suited for engaging with hydrophobic pockets and forming aromatic interactions.

π-π Stacking: The phenyl ring can stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the active site, contributing significantly to binding affinity. nih.gov

Hydrophobic Interactions: The scaffold can fit into hydrophobic cavities lined with nonpolar amino acids like leucine, valine, and isoleucine.

Role of the Fluoro Substituent: The fluorine atom at the 5-position of the aniline ring plays a significant role in modulating the scaffold's properties.

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the charge distribution of the phenyl ring, leading to more favorable electrostatic interactions with the protein.

Halogen Bonding: In some contexts, the fluorine atom can act as a halogen bond donor, interacting with an electron-rich atom like a backbone carbonyl oxygen, thereby providing an additional stabilizing force.

These interaction motifs are exemplified in studies of various inhibitor classes. For instance, in kinase inhibitors, the 2-anilino-imidazole core often orients itself to form critical hydrogen bonds with the kinase hinge region, a key hotspot for ATP-competitive inhibitors. dnu.dp.ua Molecular docking studies on related benzimidazole (B57391) structures targeting β-tubulin have highlighted the importance of hydrogen bonds with residues like Glutamate-198 and π-stacking with Phenylalanine-200. nih.gov

The table below illustrates a representative SAR study on a series of (benzimidazol-2-yl)aniline derivatives, showcasing how modifications to the core structure impact inhibitory activity against a target enzyme, Glycogen Phosphorylase (GP). While not the exact subject molecule, this data demonstrates the principles of how substituent changes on a similar scaffold influence biological potency. nih.gov

CompoundAr (Substituent)IC50 (μM) against Glycogen Phosphorylase nih.gov
7 Phenyl324
8 p-Tolyl> 1000
9 o-Nitrophenyl357

This table is interactive. Users can sort the data by clicking on the column headers.

This data reveals that an unsubstituted phenyl or an ortho-nitrophenyl substituent is well-tolerated and results in the highest activity, whereas the addition of a methyl group in the para position (p-tolyl) leads to a significant loss of potency. nih.gov Such findings are crucial for identifying the binding hotspots and understanding the steric and electronic requirements of the target's active site, guiding the rational design of more potent inhibitors based on the 2-(imidazol-2-yl)aniline scaffold.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a complex mixture. For a polar, aromatic compound like 5-Fluoro-2-(1H-imidazol-2-yl)aniline, liquid chromatography is particularly well-suited, while gas chromatography can be utilized with appropriate sample derivatization.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is the most common approach for a molecule with the polarity of this compound.

Method development would typically involve screening various stationary phases (e.g., C8, C18, Phenyl-Hexyl) and mobile phase compositions. Given the basic nature of the imidazole (B134444) and aniline (B41778) moieties, a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and achieve optimal retention and peak shape. For imidazole-containing compounds, a mobile phase pH of around 3.2 has been shown to be effective for separation on a C8 column. Alternatively, the use of ion-pairing agents like trifluoroacetic acid (TFA) can be employed to enhance retention and improve peak symmetry on C18 columns, particularly when dealing with basic compounds.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. The validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data for a Fluoro-Imidazolyl-Aniline Analog

ParameterSpecification
Chromatographic Conditions
ColumnC8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseMethanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column TemperatureAmbient
Validation Parameters
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
SpecificityNo interference from blank and placebo

This table presents hypothetical yet typical data based on HPLC methods for similar aromatic and heterocyclic compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the polar N-H groups of the aniline and imidazole moieties into less polar, more volatile derivatives.

A common derivatization technique for amines is silylation, which involves reacting the analyte with a silylating agent to replace the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting silylated derivative is more volatile and exhibits improved chromatographic behavior on non-polar or medium-polarity GC columns.

The derivatized sample would then be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification and confirmation.

Table 2: Illustrative GC Method Parameters for the Analysis of a Derivatized Fluoro-Aromatic Amine

ParameterSpecification
Derivatization
ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
SolventAcetonitrile
Reaction Conditions100°C for 1 hour
GC Conditions
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium
Inlet Temperature280°C
Oven Program100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
MS Conditions (for GC-MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-550

This table provides a representative example of GC conditions that could be adapted for the analysis of the silylated derivative of this compound.

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical capabilities. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the unambiguous identification and highly sensitive quantification of compounds in complex matrices.

For this compound, LC-MS/MS would be the preferred method due to its applicability to polar and non-volatile compounds without the need for derivatization. The compound would first be separated by HPLC, and then the eluent would be introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode would be suitable for protonating the basic nitrogen atoms of the aniline and imidazole rings. In the tandem mass spectrometer, the protonated molecule (precursor ion) would be selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), exceptional selectivity and sensitivity can be achieved.

GC-MS analysis would follow the derivatization procedure described in the previous section. The silylated derivative would be separated on the GC column and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum, with its characteristic fragmentation pattern, would serve as a chemical fingerprint for the identification of the compound.

Table 3: Potential LC-MS/MS Parameters for the Analysis of this compound

ParameterSpecification
LC Conditions
ColumnC18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientGradient elution from 5% to 95% B
Flow Rate0.3 mL/min
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (M+H)+m/z 178.1
Potential Product IonsTo be determined by fragmentation studies
Collision EnergyTo be optimized

This table outlines a plausible starting point for developing an LC-MS/MS method for the target compound.

Spectrophotometric and Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the aniline and imidazole rings, which are both chromophores, makes this compound amenable to UV-Vis analysis.

The UV spectrum of aniline typically shows two absorption bands, one around 230-240 nm and another, weaker band around 280-290 nm. researchgate.net The imidazole ring also absorbs in the UV region. The combination of these two chromophores in the target molecule is expected to result in a characteristic UV absorption spectrum. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and pH.

For quantitative analysis, a calibration curve of absorbance versus concentration would be constructed at the λmax. This method is particularly useful for determining the concentration of pure samples or for monitoring the progress of a reaction where the product has a distinct UV spectrum from the reactants.

Table 4: Expected UV-Vis Spectroscopic Data for this compound in a Polar Solvent

ParameterExpected Value
λmax 1~240 nm
λmax 2~285 nm
Molar Absorptivity (ε)To be determined experimentally

These values are estimations based on the UV spectra of aniline and imidazole derivatives.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. The aniline moiety in this compound is susceptible to oxidation, making the compound suitable for analysis by techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

Cyclic voltammetry can be used to study the redox behavior of the compound and to determine its oxidation potential. For fluoro-substituted anilines, an irreversible oxidation peak is typically observed. sci-hub.se The peak potential is influenced by the nature and position of the substituents on the aromatic ring. This information can be useful for developing a selective amperometric detection method when coupled with HPLC.

Differential pulse voltammetry can be employed for quantitative analysis, offering higher sensitivity than CV. By scanning the potential over the range where the compound is oxidized, a peak is obtained with a height that is proportional to the concentration of the analyte.

Table 5: Representative Electrochemical Data for a Fluoro-Substituted Aniline

ParameterTypical Value
TechniqueCyclic Voltammetry
ElectrodeGlassy Carbon Electrode
MediumAqueous acidic or organic
Oxidation Peak Potential (Epa)+0.8 to +1.2 V vs. SCE (irreversible)

This table provides an example of the expected electrochemical behavior based on studies of similar compounds.

Future Directions and Emerging Research Avenues for 5 Fluoro 2 1h Imidazol 2 Yl Aniline

Development of Next-Generation Synthetic Methodologies

The synthesis of functionalized anilines and imidazoles is a cornerstone of organic chemistry. numberanalytics.comnih.gov Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 5-Fluoro-2-(1H-imidazol-2-YL)aniline and its derivatives.

Key areas of development are expected to include:

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow chemistry can offer significant advantages, including improved reaction control, enhanced safety, and easier scalability. numberanalytics.com The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity.

Photocatalysis and Electrochemistry: These green chemistry techniques utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.comnumberanalytics.com Future methodologies may employ photocatalytic or electrochemical approaches for the key bond-forming steps in the synthesis of the target molecule, reducing the reliance on harsh reagents.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. numberanalytics.com Researchers may explore enzymatic routes for the synthesis of this compound, potentially leading to more environmentally friendly processes. acs.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential AdvantagesPotential Challenges
Continuous Flow SynthesisImproved yield and purity, enhanced safety, scalabilityInitial setup cost, requirement for specialized equipment
Photocatalysis/ElectrochemistryMild reaction conditions, use of sustainable energy sourcesSubstrate scope limitations, optimization of reaction parameters
BiocatalysisHigh selectivity, environmentally friendlyEnzyme stability and availability, substrate specificity

Application of Advanced In Situ Characterization Techniques

To optimize synthetic methodologies and gain a deeper understanding of reaction mechanisms, the application of advanced in situ characterization techniques is crucial. These techniques allow for real-time monitoring of chemical reactions as they occur.

Future research in this area will likely involve:

In Situ Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. numberanalytics.com This data is invaluable for reaction optimization and mechanistic studies.

Process Analytical Technology (PAT): The integration of in situ analytical techniques into a PAT framework will enable real-time control and optimization of the synthesis of this compound, leading to more robust and reproducible manufacturing processes.

Expansion of Computational Studies to Complex Systems

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules. Future computational studies on this compound are expected to move beyond the analysis of the isolated molecule to more complex systems.

Areas of focus will include:

Intermolecular Interactions: Computational modeling will be employed to study the interactions of this compound with other molecules, such as solvents, catalysts, and biological macromolecules. This will provide insights into its behavior in different environments and its potential as a ligand for biological targets.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods will be used to investigate the detailed mechanisms of reactions involving this compound, aiding in the design of more efficient synthetic routes.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various properties of this compound and its derivatives, such as solubility, lipophilicity, and electronic properties. researchgate.net

Table 2: Hypothetical Calculated Properties of this compound
PropertyCalculated ValueComputational Method
Dipole Moment3.5 DDFT/B3LYP/6-31G
HOMO Energy-5.8 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G*

Exploration of Novel Chemical Transformations and Reactions

The unique combination of a fluorinated aniline (B41778) and an imidazole (B134444) ring in this compound opens up possibilities for a wide range of novel chemical transformations.

Future research is expected to explore:

C-H Functionalization: Direct functionalization of the C-H bonds of the aniline or imidazole rings could provide a more atom-economical way to synthesize derivatives with diverse functionalities.

Cross-Coupling Reactions: The development of new cross-coupling reactions involving the fluoro and amino groups of the aniline moiety will expand the synthetic utility of this compound.

Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers with interesting electronic and material properties.

Integration with Chemoinformatics and Machine Learning for Predictive Modeling in Chemical Research

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govnih.gov

The integration of these approaches with research on this compound will likely involve:

Predictive Modeling: Machine learning models can be trained on existing data for imidazole and aniline derivatives to predict the biological activity, toxicity, and other properties of novel derivatives of this compound. nih.govresearchgate.net This can accelerate the discovery of new drug candidates and functional materials.

De Novo Design: Machine learning algorithms can be used to design new molecules based on the this compound scaffold with optimized properties for specific applications.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in identifying the key structural features that govern the activity of compounds based on this scaffold, guiding the design of more potent and selective molecules. nih.gov

Table 3: Application of Chemoinformatics and Machine Learning in the Study of this compound
ApplicationDescriptionPotential Impact
Predictive ModelingUsing machine learning to predict properties of new derivatives.Accelerated discovery of new compounds with desired properties.
De Novo DesignDesigning novel molecules with optimized properties using algorithms.Rational design of next-generation materials and therapeutics.
QSAR StudiesIdentifying relationships between chemical structure and biological activity.Guidance for the synthesis of more potent and selective compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.